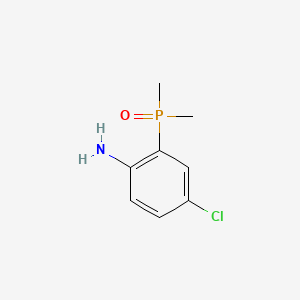
(2-Amino-5-chlorophenyl)dimethylphosphine oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Amino-5-chlorophenyl)dimethylphosphine oxide is an organophosphorus compound with the molecular formula C8H11ClNOP It is characterized by the presence of an amino group, a chlorine atom, and a dimethylphosphine oxide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-5-chlorophenyl)dimethylphosphine oxide typically involves the reaction of 2-amino-5-chlorophenylphosphine with an oxidizing agent. One common method is the oxidation of 2-amino-5-chlorophenylphosphine using hydrogen peroxide or a similar oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(2-Amino-5-chlorophenyl)dimethylphosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state phosphorus compounds.
Reduction: Reduction reactions can convert the phosphine oxide back to the corresponding phosphine.
Substitution: The amino and chlorine groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, amines, and other nucleophiles.
Major Products
The major products formed from these reactions include various substituted phosphine oxides, phosphines, and other organophosphorus compounds.
Scientific Research Applications
(2-Amino-5-chlorophenyl)dimethylphosphine oxide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of (2-Amino-5-chlorophenyl)dimethylphosphine oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. It may also interact with cellular receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- (2-Amino-5-fluorophenyl)dimethylphosphine oxide
- (2-Amino-5-bromophenyl)dimethylphosphine oxide
- (2-Amino-5-iodophenyl)dimethylphosphine oxide
Uniqueness
(2-Amino-5-chlorophenyl)dimethylphosphine oxide is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric properties compared to its fluorine, bromine, and iodine analogs. These differences can influence the compound’s reactivity, binding affinity, and overall chemical behavior.
Properties
Molecular Formula |
C8H11ClNOP |
|---|---|
Molecular Weight |
203.60 g/mol |
IUPAC Name |
4-chloro-2-dimethylphosphorylaniline |
InChI |
InChI=1S/C8H11ClNOP/c1-12(2,11)8-5-6(9)3-4-7(8)10/h3-5H,10H2,1-2H3 |
InChI Key |
HBXSJAOIMUBVDP-UHFFFAOYSA-N |
Canonical SMILES |
CP(=O)(C)C1=C(C=CC(=C1)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


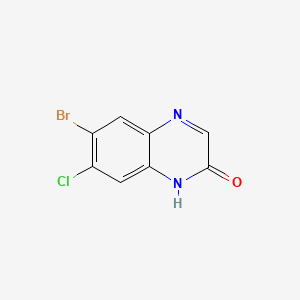

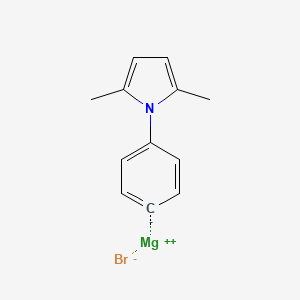
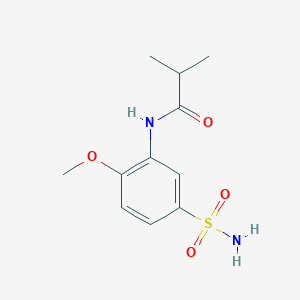
![7'-Chloro-2',3',4',9'-tetrahydrospiro[piperidine-4,1'-pyrido[3,4-b]indole]](/img/structure/B14901133.png)

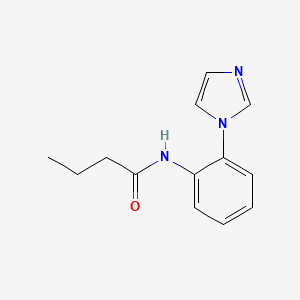
![2-[(3',4'-Difluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14901147.png)





![2-(((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)methyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B14901205.png)
